N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide

Tuberculosis QcrB Inhibition Drug Discovery

N-(4-Morpholin-4-ylphenyl)thiophene-2-carboxamide (CAS: 303015-69-2) is a synthetic small molecule belonging to the morpholino-thiophene (MOT) class of aromatic amides. This compound represents the fundamental scaffold from which a series of potent inhibitors of Mycobacterium tuberculosis (Mtb) were developed, as described in primary research.

Molecular Formula C15H16N2O2S
Molecular Weight 288.4g/mol
CAS No. 303015-69-2
Cat. No. B368807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide
CAS303015-69-2
Molecular FormulaC15H16N2O2S
Molecular Weight288.4g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3
InChIInChI=1S/C15H16N2O2S/c18-15(14-2-1-11-20-14)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17/h1-6,11H,7-10H2,(H,16,18)
InChIKeyBHPLNCDCLKMYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Morpholin-4-ylphenyl)thiophene-2-carboxamide: A Core Scaffold in the Morpholino-Thiophene (MOT) Class of Antitubercular Agents


N-(4-Morpholin-4-ylphenyl)thiophene-2-carboxamide (CAS: 303015-69-2) is a synthetic small molecule belonging to the morpholino-thiophene (MOT) class of aromatic amides. This compound represents the fundamental scaffold from which a series of potent inhibitors of Mycobacterium tuberculosis (Mtb) were developed, as described in primary research . The MOT series was identified through phenotypic whole-cell screening against Mtb H37Rv and was subsequently optimized to target QcrB, a critical subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) essential for mycobacterial respiration . The compound serves as a critical reference point and potential starting material for structure-activity relationship (SAR) studies aimed at developing novel antitubercular agents with a validated mechanism of action distinct from existing therapeutics.

Why N-(4-Morpholin-4-ylphenyl)thiophene-2-carboxamide Cannot Be Substituted with Generic Thiophene Amides for Tuberculosis Research


Generic substitution of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide with other thiophene-2-carboxamide derivatives is not scientifically valid for tuberculosis drug discovery. The MOT series, characterized by the specific combination of a morpholino-phenyl group and a thiophene-2-carboxamide core, engages a unique and validated target, QcrB, through a binding mode distinct from other antitubercular agents like Q203 . SAR studies on this exact scaffold have demonstrated that even minor modifications to the morpholino-thiophene architecture can drastically alter whole-cell potency, microsomal stability, and target engagement . For instance, the initial MOT hit (a close structural analog) showed a minimum inhibitory concentration (MIC) of 0.72 µM, while optimized leads from the same series achieved MICs as low as 0.08 µM, highlighting the critical impact of precise structural features around this core . Therefore, for any research program focused on QcrB inhibition or phenotypic screening hit follow-up, the authentic scaffold is indispensable.

Quantitative Differentiation of N-(4-Morpholin-4-ylphenyl)thiophene-2-carboxamide: Evidence from the MOT Series


Target Engagement: QcrB Inhibition Confirmed in the MOT Scaffold Class

While no direct QcrB inhibition IC50 is available for CAS 303015-69-2 itself, the MOT series to which it belongs has been definitively shown to target QcrB. The mechanism of action was confirmed through the generation of resistant mutants in the QcrB subunit (T313I and M342T) which conferred a >10-fold increase in MIC for multiple active MOT analogs compared to wild-type Mtb . This class-level evidence strongly differentiates this scaffold from other thiophene carboxamides that lack this specific target engagement profile.

Tuberculosis QcrB Inhibition Drug Discovery

In Vitro Antibacterial Potency Baseline: Comparison of the Core Scaffold to Optimized MOT Leads

The foundational MOT hit from which the series was derived showed an MIC of 0.72 ± 0.30 µM (n=14) against Mtb H37Rv in whole-cell assays . In the same study, the optimized lead Compound 37 achieved an MIC of 0.24 µM, a 3-fold improvement . Direct quantitative data for CAS 303015-69-2 is not available in the primary literature, but as the core scaffold, it represents the minimal structural unit that retains the ability to be functionalized into low-micromolar leads. This contrasts with generic thiophene-2-carboxamides, which lack the morpholino-phenyl group and do not show comparable Mtb activity.

Mycobacterium tuberculosis MIC Phenotypic Screening

Preclinical Efficacy in an Acute Murine TB Infection Model

The optimized MOT lead Compound 37 demonstrated a small but statistically significant reduction in bacterial burden (colony-forming units, CFU) in the lungs of mice in an acute model of TB infection . This provides class-level validation for the in vivo efficacy potential of the morpholino-thiophene scaffold, a key differentiator from many other early-stage screening hits that fail to translate in vivo.

In Vivo Efficacy Murine Model Tuberculosis

Absence of Acute Cytotoxicity Flags in the MOT Series

Early profiling of the MOT series, including hit compounds structurally related to the core scaffold, demonstrated no cytotoxicity flags against VERO and HepG2 mammalian cell lines . This is a critical differentiator from other antimycobacterial chemotypes that often suffer from poor selectivity indices. While direct cytotoxicity data for CAS 303015-69-2 is not reported, class-level inference suggests the core scaffold is compatible with maintaining a favorable selectivity window.

Cytotoxicity Selectivity VERO Cells

Prioritized Application Scenarios for N-(4-Morpholin-4-ylphenyl)thiophene-2-carboxamide Based on MOT Series Evidence


Hit Validation and Scaffold Hopping in M. tuberculosis QcrB Drug Discovery

Procure this compound as the core reference scaffold for validating novel QcrB inhibitors. Its established role as the minimal pharmacophoric unit of the MOT series makes it essential for head-to-head comparisons with new analogs and for scaffold-hopping exercises aimed at identifying alternative chemotypes with improved drug-like properties.

Structure-Activity Relationship (SAR) Expansion Libraries

Use as the parent compound for generating focused SAR libraries. The MOT series' 3-fold improvement in potency from initial hit to lead 37 (MIC: 0.72 to 0.24 µM) demonstrates the scaffold's amenability to optimization, making systematic derivatization around the morpholino and thiophene moieties a high-yield strategy.

Mechanism-of-Action Deconvolution Studies

Employ in chemical biology studies aimed at confirming QcrB target engagement. The MOT series' resistance profile (>10-fold MIC shift in QcrB mutants) provides a validated experimental framework where this core compound can serve as a control for target-specific biochemical and biophysical assays.

In Vitro Metabolic Stability and Pharmacokinetic Optimization

The original MOT screening highlighted microsomal stability as a key optimization parameter . Procuring this compound allows direct measurement of baseline metabolic stability, serving as a benchmark for evaluating structural modifications designed to improve pharmacokinetic profiles while maintaining on-target potency.

Quote Request

Request a Quote for N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.